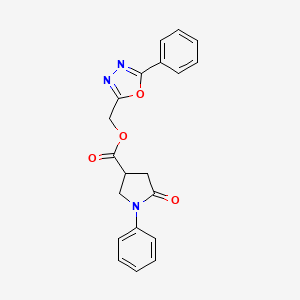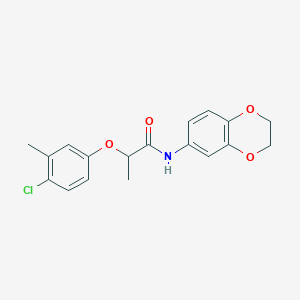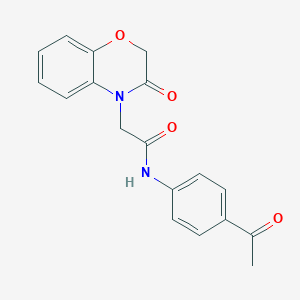
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
Descripción general
Descripción
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a compound that has been the subject of scientific research due to its potential applications in various fields. It is a complex organic molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes or receptors in the body. It has also been shown to have an effect on the production of certain cytokines and other signaling molecules in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of certain cancer cells. Additionally, it has been shown to have an effect on the production of certain cytokines and other signaling molecules in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate in lab experiments is its potential as a drug delivery system. It has also been used as a fluorescent probe for imaging applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many possible future directions for research involving (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate. One area of research could be focused on further exploring its anti-inflammatory and analgesic properties, with the aim of developing new treatments for pain and inflammation. Another area of research could be focused on its potential as a drug delivery system, with the aim of developing more effective and targeted treatments for various diseases. Additionally, further research could be conducted to better understand its mechanism of action and its effects on cytokine production and other signaling molecules in the body.
Aplicaciones Científicas De Investigación
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential as a drug delivery system and as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-18-11-15(12-23(18)16-9-5-2-6-10-16)20(25)26-13-17-21-22-19(27-17)14-7-3-1-4-8-14/h1-10,15H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQHCBKYYGRUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4405574.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4405575.png)
![N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405594.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzamide](/img/structure/B4405601.png)

![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405613.png)

![1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4405623.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4405626.png)

![4-{4-[4-(4-morpholinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4405653.png)
![1-isobutyryl-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4405658.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-fluorobenzamide](/img/structure/B4405659.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B4405663.png)